pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of a pyrazole derivative with an appropriate amine. One common method involves the alkylation of 1-propyl-1H-pyrazole-4-carbaldehyde with pentylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pyrazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: Another pyrazole derivative with potential therapeutic applications.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: A structurally related compound with different functional groups and properties.
Uniqueness
Pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-7-13-9-12-10-14-15(11-12)8-4-2/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
FPLRSJMJRHCTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CN(N=C1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.